Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone
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Overview
Description
Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22OS and a molecular weight of 262.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl ketone with 2-(2-thiomethylphenyl)ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-(2-methylphenyl)ethyl ketone
- Cyclohexyl 2-(2-ethylphenyl)ethyl ketone
- Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone
Uniqueness
Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not observed in similar compounds lacking the thiomethyl group.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWFHYWBNGQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644356 |
Source
|
Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-73-9 |
Source
|
Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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